molecular formula C22H27N3O4 B2973613 4-tert-butyl-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide CAS No. 1105210-06-7

4-tert-butyl-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide

Cat. No.: B2973613
CAS No.: 1105210-06-7
M. Wt: 397.475
InChI Key: KZWXIJHQJPRVIB-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a morpholine ring, and a dihydropyridinyl moiety.

Mechanism of Action

Target of Action

The primary target of 4-tert-butyl-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide is Bruton’s tyrosine kinase (BTK) . BTK is a crucial enzyme in the B cell receptor signaling pathway, playing a significant role in the development and functioning of B cells, a type of white blood cell that produces antibodies.

Mode of Action

This compound acts as an irreversible inhibitor of BTK . It binds to the active site of the enzyme, blocking its activity. This inhibition prevents the downstream signaling of the B cell receptor pathway, leading to reduced B cell activity and proliferation.

Biochemical Pathways

The compound’s action primarily affects the B cell receptor signaling pathway . By inhibiting BTK, it disrupts the activation of downstream targets such as PLCγ2, leading to a decrease in calcium release, protein kinase C activation, and ultimately, a reduction in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response.

Result of Action

The inhibition of BTK by this compound leads to a decrease in B cell activity and proliferation . This can result in a reduction of antibody production, potentially beneficial in conditions characterized by overactive B cells or autoantibody production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common synthetic route starts with the preparation of the key intermediate, 1-methyl-1H-pyrazol-5-amine, which undergoes a series of reactions to form the final product .

    Amination: The starting material, 1-methyl-1H-pyrazol-5-amine, is reacted with chloroform to form 1-methyl-5-(triphenylmethyl)amino-1H-pyrazol-4-carbonitrile.

    Reduction: The nitrile group is reduced to form 1-methyl-5-(triphenylmethyl)amino-1H-pyrazole-4-carboxamide.

    Esterification: The carboxamide is then esterified to form the corresponding ester.

    Condensation: The ester undergoes condensation with morpholine-4-carbonyl chloride to form the final product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring and the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-tert-butyl-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzoyl chloride: A related compound with a similar tert-butyl group but different functional groups.

    tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: Another compound with a similar pyrazole moiety.

Uniqueness

4-tert-butyl-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-tert-butyl-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-22(2,3)17-7-5-15(6-8-17)19(26)23-18-13-16(14-24(4)21(18)28)20(27)25-9-11-29-12-10-25/h5-8,13-14H,9-12H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWXIJHQJPRVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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